Pentolinium

Overview

Description

Pentolinium is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist. It is primarily used as an antihypertensive drug during surgical procedures or to control hypertensive crises . The compound is formulated as the this compound tartrate salt and is known for its ability to inhibit the release of noradrenaline and adrenaline from adrenergic nerves, leading to smooth muscle relaxation and vasodilation .

Preparation Methods

Pentolinium can be synthesized through a series of chemical reactions involving pyrrolidine derivatives. The synthetic route typically involves the alkylation of pyrrolidine with a suitable alkyl halide, followed by quaternization to form the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Pentolinium undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pentolinium has several scientific research applications, including:

Chemistry: Used as a model compound to study ganglionic blocking agents and their interactions with nicotinic acetylcholine receptors.

Biology: Employed in research to understand the mechanisms of neurotransmitter release and receptor binding.

Medicine: Investigated for its potential use in treating hypertension and other cardiovascular conditions.

Industry: Utilized in the development of new antihypertensive drugs and other therapeutic agents

Mechanism of Action

Pentolinium exerts its effects by binding to the nicotinic acetylcholine receptor at ganglionic sites. This receptor/channel is permeable to a range of divalent cations, including calcium. The influx of calcium may activate a potassium current, which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilation . The molecular targets involved include the neuronal acetylcholine receptor subunits alpha-3, beta-4, and alpha-10 .

Comparison with Similar Compounds

Pentolinium is compared with other ganglionic blocking agents such as hexamethonium, azamethonium, and tetraethylammonium. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and duration of action . For example, this compound has a more prolonged ganglionic blockade and less severe untoward effects compared to hexamethonium . Other similar compounds include:

This compound’s uniqueness lies in its specific binding affinity and prolonged duration of action, making it a valuable compound in both research and clinical settings.

Biological Activity

Pentolinium, a quaternary ammonium compound, is primarily known for its role as a ganglionic blocking agent. Its biological activity is significant in the context of cardiovascular medicine, specifically for managing hypertensive crises. This article provides a comprehensive overview of this compound's biological activity, mechanisms of action, clinical applications, and associated research findings.

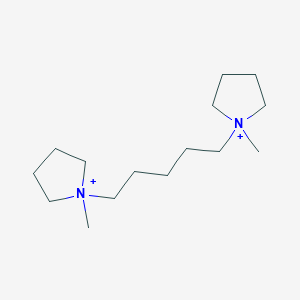

This compound tartrate is the pharmacologically active form used in clinical settings. It consists of two bis-quaternary ammonium cations connected to a tartrate dianion. The structural formula can be represented as follows:

The primary mechanism of action involves antagonizing nicotinic acetylcholine receptors located in autonomic ganglia. By blocking these receptors, this compound inhibits the transmission of nerve impulses that regulate various autonomic functions, including blood pressure control and glandular secretion .

Biological Effects

The administration of this compound leads to several physiological effects:

- Vasodilation : By blocking sympathetic nerve impulses, this compound causes relaxation of blood vessels, resulting in decreased blood pressure.

- Orthostatic Hypotension : Clinical studies have shown that this compound can induce orthostatic hypotension, particularly when patients transition from sitting to standing positions .

- Autonomic Side Effects : Patients may experience dry mouth, pupillary dilation, and urinary retention due to its widespread effects on the autonomic nervous system.

Clinical Applications

This compound has been primarily utilized in the treatment of severe hypertension. Its use has declined with the advent of newer antihypertensive agents that offer improved safety profiles. However, it remains a subject of interest in pharmacological research due to its unique mechanism and effects.

Case Studies

- Hypertensive Crisis Management : In a study involving 95 patients treated with this compound, significant reductions in blood pressure were observed. The average pretreatment blood pressure was 222/137 mm Hg, which decreased to 174/106 mm Hg after treatment .

- Combination Therapy : In cases where tolerance developed or side effects emerged, this compound was often combined with other antihypertensive medications like reserpine or hydralazine .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Pharmacokinetics : Research indicates that this compound undergoes hydrolysis in the body, breaking down into its constituent parts and exhibiting variable pharmacokinetic profiles depending on administration routes (oral, intramuscular, subcutaneous).

- Safety Profile : Significant side effects have been documented. In one study, adverse effects included nasal stuffiness (18%), severe mental depression (6%), and weight gain (21%) among patients treated with this compound combined with Rauwolfia serpentina .

Comparative Analysis

To better understand this compound's position among other ganglionic blockers, a comparative analysis is presented below:

| Compound Name | Structure Type | Primary Use | Key Differences |

|---|---|---|---|

| This compound | Ganglionic blocker | Antihypertensive | Selective nicotinic receptor antagonism |

| Hexamethonium | Ganglionic blocker | Antihypertensive | More severe side effects than this compound |

| Trimethaphan | Ganglionic blocker | Antihypertensive | Shorter duration of action |

| Mecamylamine | Nicotinic antagonist | Smoking cessation | Different receptor selectivity |

| D-tubocurarine | Neuromuscular blocker | Muscle relaxation | Primarily acts at the neuromuscular junction |

Properties

Key on ui mechanism of action |

Pentolinium binds to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilaton. |

|---|---|

CAS No. |

144-44-5 |

Molecular Formula |

C15H32N2+2 |

Molecular Weight |

240.43 g/mol |

IUPAC Name |

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |

InChI |

InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2 |

InChI Key |

XSBSKEQEUFOSDD-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |

Canonical SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |

melting_point |

213 °C (tartrate salt) |

Key on ui other cas no. |

144-44-5 52-62-0 |

physical_description |

Solid |

solubility |

1.16e-05 g/L |

Synonyms |

Pentolinium Pentolinium Tartrate Pentolonium Tartrate Tartrate, Pentolinium Tartrate, Pentolonium |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.